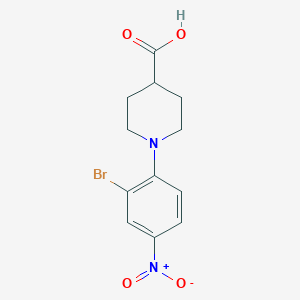

1-(2-Bromo-4-nitrophenyl)-4-piperidinecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

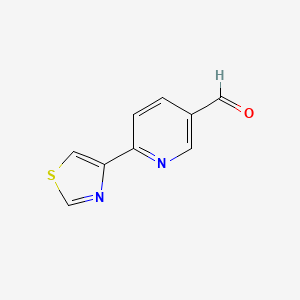

“1-(2-Bromo-4-nitrophenyl)-4-piperidinecarboxylic acid” is a compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The compound also contains a bromo-nitrophenyl group, which is a phenyl group (a ring of six carbon atoms) with a bromine atom and a nitro group attached .

Applications De Recherche Scientifique

Enantiomeric Resolution and Simulation Studies

The enantiomeric resolution of similar compounds like 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione has been extensively studied. For instance, Ali et al. (2016) focused on the resolution and simulation studies of such compounds, highlighting the role of hydrogen bonding and π–π interactions in chiral resolution. This research demonstrates the importance of enantiomeric resolution in the analysis of similar bromo-nitrophenyl-piperidine compounds (Ali et al., 2016).

Synthesis and Spectroscopic Studies

Synthesis and spectroscopic studies of related compounds like piperidinium-3-carboxylic acid 2,6-dichloro-4-nitrophenolate have been conducted. Anioła et al. (2016) explored the synthesis and structural characteristics, enhancing the understanding of such compounds’ behavior and interactions (Anioła et al., 2016).

Synthetic Routes and Chemical Transformations

Freund and Mederski (2000) researched on creating synthetic routes for spiro[indole-3,4′-piperidin]-2-ones, starting from related compounds like 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid. Their work is pivotal in understanding the synthetic pathways and potential applications of similar bromo-nitrophenyl-piperidine compounds in chemical synthesis (Freund & Mederski, 2000).

Reaction Kinetics and Mechanisms

The study of reaction kinetics and mechanisms, as illustrated by Um et al. (2002), is crucial for understanding the behavior of similar compounds under different conditions. They investigated the reaction kinetics of 4-nitrophenyl 2-thiophenecarboxylate with secondary alicyclic amines, providing insights relevant to the study of bromo-nitrophenyl-piperidine compounds (Um et al., 2002).

Crystal Structures and Molecular Interactions

The understanding of crystal structures and molecular interactions is also critical. For instance, Shankara Prasad et al. (2022) analyzed the crystal structures of salts of 4-(4-nitrophenyl)piperazin-1-ium, providing insights into molecular interactions and supramolecular assembly relevant to the study of bromo-nitrophenyl-piperidine compounds (Shankara Prasad et al., 2022).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O4/c13-10-7-9(15(18)19)1-2-11(10)14-5-3-8(4-6-14)12(16)17/h1-2,7-8H,3-6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLLNZBCNFTDJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2432550.png)

![3,5-Dimethyl-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazole](/img/structure/B2432551.png)

![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2432558.png)

![3-(3,4-Dichlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]propanamide](/img/structure/B2432561.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2432564.png)

![3-(4-chlorophenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2432566.png)

![3-Methyl-5-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-1,2,4-thiadiazole](/img/structure/B2432567.png)

![ethyl 3-{9H-pyrido[3,4-b]indol-3-yl}propanoate](/img/structure/B2432568.png)

![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2432570.png)

![(Z)-ethyl 2-(2-((4-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2432571.png)